molecular formula C20H23NO2 B1360437 3',5'-Dimethyl-2-morpholinomethyl benzophenone CAS No. 898750-59-9

3',5'-Dimethyl-2-morpholinomethyl benzophenone

Cat. No.: B1360437
CAS No.: 898750-59-9
M. Wt: 309.4 g/mol
InChI Key: QMAIRIKWZUVFHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methyl Groups: The methyl groups are introduced at the 3’ and 5’ positions through a methylation reaction. This can be achieved using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Morpholinomethyl Group:

Industrial Production Methods

Industrial production of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dimethyl-2-morpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cell damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA, proteins, and lipids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dimethyl-2-morpholinomethyl benzophenone is unique due to the presence of both methyl groups and the morpholinomethyl group, which confer distinct chemical and physical properties. These structural features enhance its photoinitiating ability and potential biological activities compared to similar compounds .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAIRIKWZUVFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643545
Record name (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-59-9
Record name Methanone, (3,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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